Cas no 944897-51-2 (6-Nitrobenzoxazole-2-methanamine)

6-Nitrobenzoxazole-2-methanamine Chemical and Physical Properties
Names and Identifiers
-
- 6-Nitrobenzoxazole-2-methanamine
-
- MDL: MFCD10696604
- Inchi: 1S/C8H7N3O3/c9-4-8-10-6-2-1-5(11(12)13)3-7(6)14-8/h1-3H,4,9H2
- InChI Key: VTSCOUKLGUCRDN-UHFFFAOYSA-N
- SMILES: O1C2=CC([N+]([O-])=O)=CC=C2N=C1CN
Computed Properties
- Exact Mass: 193.049
- Monoisotopic Mass: 193.049
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 97.9A^2
6-Nitrobenzoxazole-2-methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
AstaTech | AC7396-0.25/G |
6-NITROBENZOXAZOLE-2-METHANAMINE |
944897-51-2 | 95% | 0.25g |
$385 | 2023-09-19 | |
AN HUI ZE SHENG Technology Co., Ltd. | SY130214-1g |
6-Nitrobenzoxazole-2-methanamine |
944897-51-2 | 95% | 1g |
¥5050.00 | 2023-09-15 | |
eNovation Chemicals LLC | D777488-1g |
6-Nitrobenzoxazole-2-methanamine |
944897-51-2 | 95% | 1g |
$650 | 2025-02-27 | |
eNovation Chemicals LLC | D777488-1g |
6-Nitrobenzoxazole-2-methanamine |
944897-51-2 | 95% | 1g |
$650 | 2025-02-28 | |
AstaTech | AC7396-1/G |
6-NITROBENZOXAZOLE-2-METHANAMINE |
944897-51-2 | 95% | 1g |
$962 | 2023-09-19 | |
Alichem | A081005292-1g |
2-(Aminomethyl)-6-nitrobenzo[d]oxazole |
944897-51-2 | 98% | 1g |
$1922.50 | 2023-08-31 | |
Alichem | A081005292-250mg |
2-(Aminomethyl)-6-nitrobenzo[d]oxazole |
944897-51-2 | 98% | 250mg |
$760.93 | 2023-08-31 | |
eNovation Chemicals LLC | D777488-1g |
6-Nitrobenzoxazole-2-methanamine |
944897-51-2 | 95% | 1g |
$650 | 2024-07-20 | |
Alichem | A081005292-500mg |
2-(Aminomethyl)-6-nitrobenzo[d]oxazole |
944897-51-2 | 98% | 500mg |
$1182.64 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529597-1g |
(6-Nitrobenzo[d]oxazol-2-yl)methanamine |
944897-51-2 | 98% | 1g |
¥5140.00 | 2024-04-24 |
6-Nitrobenzoxazole-2-methanamine Related Literature
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
Additional information on 6-Nitrobenzoxazole-2-methanamine
Recent Advances in the Study of 6-Nitrobenzoxazole-2-methanamine (CAS: 944897-51-2)
The compound 6-Nitrobenzoxazole-2-methanamine (CAS: 944897-51-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of 6-Nitrobenzoxazole-2-methanamine as a versatile scaffold in medicinal chemistry. Its unique structural features, including the nitrobenzoxazole core and the methanamine side chain, make it an attractive candidate for the development of novel bioactive molecules. Researchers have explored its utility in targeting various enzymes and receptors, particularly those involved in inflammatory and neurodegenerative diseases.
A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated the compound's efficacy as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The study reported that derivatives of 6-Nitrobenzoxazole-2-methanamine exhibited potent anti-inflammatory activity with minimal gastrointestinal side effects, a common limitation of traditional COX-2 inhibitors.
In addition to its anti-inflammatory properties, 6-Nitrobenzoxazole-2-methanamine has shown promise in the field of oncology. A recent preprint on bioRxiv detailed its ability to modulate the activity of certain kinases involved in cancer cell proliferation. The study utilized high-throughput screening and molecular docking techniques to identify the compound's binding affinity for key oncogenic targets, suggesting its potential as a lead compound for anticancer drug development.
The synthesis of 6-Nitrobenzoxazole-2-methanamine has also been optimized in recent years. A 2022 paper in *Organic Letters* described a novel, scalable synthetic route that improves yield and reduces the use of hazardous reagents. This advancement is critical for facilitating further preclinical and clinical studies, as it ensures a reliable supply of the compound for research purposes.
Despite these promising developments, challenges remain. The pharmacokinetic properties of 6-Nitrobenzoxazole-2-methanamine, such as its bioavailability and metabolic stability, require further investigation. Ongoing research is focused on structural modifications to enhance its drug-like properties while retaining its biological activity.
In conclusion, 6-Nitrobenzoxazole-2-methanamine (CAS: 944897-51-2) represents a compelling area of study in chemical biology and pharmaceutical research. Its diverse biological activities and potential therapeutic applications underscore the need for continued exploration. Future studies should prioritize optimizing its pharmacokinetic profile and evaluating its efficacy in vivo to advance its development as a viable drug candidate.
944897-51-2 (6-Nitrobenzoxazole-2-methanamine) Related Products
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 249916-07-2(Borreriagenin)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1189426-16-1(Sulfadiazine-13C6)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
